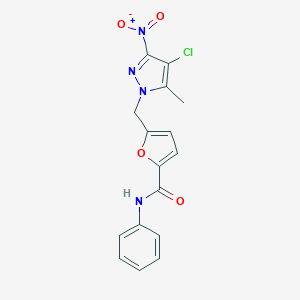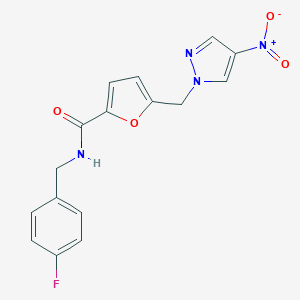
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide, commonly known as CMNPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of pyrazole derivatives and has been synthesized using different methods.
作用機序
The mechanism of action of CMNPC is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a second messenger that regulates various physiological processes.
Biochemical and Physiological Effects
CMNPC has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Moreover, CMNPC has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been found to reduce the activity of COX-2 and PDE4, which are enzymes involved in inflammation and pain.
実験室実験の利点と制限
The use of CMNPC in lab experiments has several advantages. Firstly, it has been shown to have high potency and selectivity, which makes it an ideal compound for studying the mechanisms of action of various enzymes. Secondly, it has been found to have low toxicity, which makes it safe for use in cell culture and animal studies. However, one limitation of using CMNPC in lab experiments is that it is relatively expensive compared to other compounds.
将来の方向性
There are several future directions for research on CMNPC. Firstly, further studies are needed to fully understand the mechanism of action of this compound. Secondly, more studies are needed to investigate the potential of CMNPC as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of CMNPC in vivo to determine its optimal dosage and administration route. Finally, the development of novel synthesis methods for CMNPC may lead to the production of more cost-effective and efficient compounds.
合成法
The synthesis of CMNPC can be achieved using various methods, including the reaction of 4-chloro-3-nitropyrazole with 4-methoxy-2-methylbenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-chloro-3-nitropyrazole with 4-methoxy-2-methylbenzohydrazide in the presence of acetic acid. Both methods produce CMNPC with high yield and purity.
科学的研究の応用
CMNPC has been extensively used in scientific research due to its unique properties. It has been found to have antitumor, anti-inflammatory, and analgesic effects. This compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and liver cancer. Moreover, CMNPC has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.
特性
製品名 |
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C12H11ClN4O4 |
分子量 |
310.69 g/mol |
IUPAC名 |
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H11ClN4O4/c1-6-5-7(21-2)3-4-8(6)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16) |
InChIキー |
NZONGRBVLPMLAV-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
正規SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)

